

(Trimethylsilyl)methanol: A Technical Guide to its Historical Discovery and Development

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Compound of Interest		
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Abstract

(Trimethylsilyl)methanol, a foundational organosilicon compound, has traversed a remarkable journey from its initial synthesis in the post-war era of burgeoning organometallic chemistry to its contemporary applications in sophisticated organic synthesis and drug discovery. This technical guide provides an in-depth exploration of the historical discovery, developmental milestones, and key applications of (trimethylsilyl)methanol. It details the seminal experimental protocols, presents key quantitative data in a structured format, and visually elucidates the logical and experimental workflows that have defined its utility.

Introduction: The Dawn of a New Class of Organosilicon Compounds

The mid-20th century marked a period of intense investigation into the chemistry of elements beyond carbon, with silicon emerging as a particularly intriguing candidate for the development of novel organic analogues. The pioneering work of chemists like Frank C. Whitmore and Leo H. Sommer in the 1940s laid the groundwork for understanding the synthesis and reactivity of organosilicon compounds. It was within this fertile scientific landscape that **(trimethylsilyl)methanol** ((CH₃)₃SiCH₂OH) was first synthesized and characterized, heralding a new building block for organic chemistry.



The Genesis: Discovery and First Synthesis

The first documented synthesis of **(trimethylsilyl)methanol** was reported in 1948 by John L. Speier, B. F. Daubert, and R. R. McGregor in the Journal of the American Chemical Society.[1] Their work, rooted in the exploration of organosilicon chemistry, provided the first detailed account of the preparation and properties of this novel alcohol. This discovery was a significant step in demonstrating the accessibility and unique characteristics of functionalized organosilanes.

Historical Context: The Influence of Whitmore and Sommer

The research that led to the synthesis of **(trimethylsilyl)methanol** did not occur in a vacuum. The broader context of organosilicon research in the United States, significantly advanced by the work of Frank C. Whitmore and his student Leo H. Sommer at Pennsylvania State University, was instrumental. Their investigations into the synthesis and properties of various organosilicon compounds throughout the 1940s created the intellectual and practical framework necessary for the development of new silicon-containing molecules.

Physicochemical Properties and Quantitative Data

(Trimethylsilyl)methanol is a colorless liquid with physical and chemical properties that have made it a valuable reagent in organic synthesis. A summary of its key quantitative data is presented in Table 1.



Property	Value	Reference(s)
Molecular Formula	C4H12OSi	
Molecular Weight	104.22 g/mol	_
Boiling Point	120-122 °C at 754 mmHg	[2]
Density	0.826 g/mL at 25 °C	[2]
Refractive Index (n ²⁰ /D)	1.419	[2]
Flash Point	88 °F (31 °C)	
Solubility	Fully miscible in water	[2]

Table 1: Physicochemical Properties of (Trimethylsilyl)methanol

Key Experimental Protocols

The methodologies for the synthesis and utilization of **(trimethylsilyl)methanol** are crucial for its practical application. The following sections detail the seminal and contemporary experimental protocols.

The Original Synthesis: A Grignard Reaction

The 1948 synthesis by Speier, Daubert, and McGregor employed a Grignard reaction, a classic method for forming carbon-carbon bonds.[1] The general approach involves the reaction of a Grignard reagent with a suitable electrophile.

Experimental Protocol: Synthesis of (Trimethylsilyl)methanol via Grignard Reaction

- Reactants: (Chloromethyl)trimethylsilane, Magnesium turnings, and a suitable carbonyl source (e.g., paraformaldehyde).
- Solvent: Anhydrous diethyl ether is typically used as the solvent for Grignard reactions.
- Procedure:



- A solution of (chloromethyl)trimethylsilane in anhydrous diethyl ether is added dropwise to a suspension of magnesium turnings in ether. The reaction is initiated, often with a small crystal of iodine, to form the Grignard reagent, (trimethylsilyl)methylmagnesium chloride.
- The freshly prepared Grignard reagent is then reacted with a source of formaldehyde, such as paraformaldehyde, which is added portion-wise to the reaction mixture.
- The reaction is then quenched by the slow addition of an acidic aqueous solution (e.g., dilute sulfuric acid or ammonium chloride solution).
- The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
- The combined organic extracts are dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
- The solvent is removed by distillation, and the resulting **(trimethylsilyl)methanol** is purified by fractional distillation.
- Yield: While the original paper should be consulted for the specific yield, Grignard reactions of this type can be expected to have moderate to good yields, often in the range of 50-70%, depending on the purity of the reagents and the reaction conditions.[3][4][5]

Figure 1. Experimental workflow for the synthesis of **(Trimethylsilyl)methanol**.

Development and Key Applications

Following its discovery, **(trimethylsilyl)methanol** became a versatile tool in organic synthesis, primarily through the reactivity of its corresponding carbanion and its use as a hydroxymethylating agent.

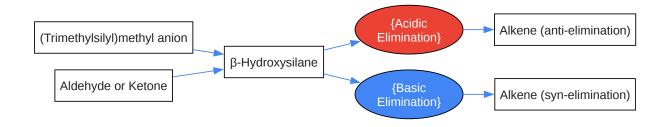
The Peterson Olefination: A Cornerstone of Alkene Synthesis

A major development in the application of **(trimethylsilyl)methanol** chemistry was the Peterson olefination. This reaction utilizes the α -silyl carbanion, generated by deprotonation of a silane, to react with aldehydes and ketones to form alkenes. **(Trimethylsilyl)methanol** serves as a precursor to the necessary α -silyl carbanion.



Reaction Pathway: Peterson Olefination

The Peterson olefination proceeds through a β -hydroxysilane intermediate, which can then be eliminated under either acidic or basic conditions to yield the corresponding alkene. The stereochemical outcome of the elimination is dependent on the conditions used.



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Figure 2. Signaling pathway of the Peterson Olefination.

Role in Drug Development and Medicinal Chemistry

The introduction of silicon-containing moieties into drug candidates is a strategy employed to modulate their physicochemical and pharmacokinetic properties. The trimethylsilyl group, and by extension derivatives of **(trimethylsilyl)methanol**, can influence a molecule's lipophilicity, metabolic stability, and receptor binding affinity.

- Modulation of Physicochemical Properties: The replacement of a carbon atom with a silicon atom (a "C/Si switch") can alter a molecule's polarity and lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.[6]
- Protecting Group: The trimethylsilyl group is widely used as a protecting group for alcohols, amines, and other functional groups during multi-step organic syntheses, a common practice in the development of complex pharmaceutical compounds.[7][8]
- Bioisosteric Replacement: The silylmethyl group can act as a bioisostere for other chemical groups, allowing for the fine-tuning of a drug's biological activity.



• Enantioselective Esterification: **(Trimethylsilyl)methanol** has been used as a nucleophile in the lipase-catalyzed enantioselective esterification of racemic drugs, such as naproxen, to resolve the enantiomers.[2][9]

While direct incorporation of the **(trimethylsilyl)methanol** moiety into final drug structures is less common, its role as a versatile building block and reagent in the synthesis of pharmaceutically active compounds is well-established.

Conclusion

From its initial synthesis in 1948, (trimethylsilyl)methanol has evolved from a chemical curiosity into a valuable and versatile tool in the arsenal of the modern organic chemist. Its straightforward preparation, unique reactivity, and the utility of its derivatives, particularly in the context of the Peterson olefination, have solidified its place in synthetic chemistry. As the field of medicinal chemistry continues to explore the benefits of organosilicon compounds, the foundational knowledge and applications developed from the study of (trimethylsilyl)methanol will undoubtedly continue to inspire new avenues of research and drug discovery.

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